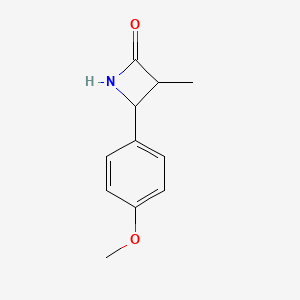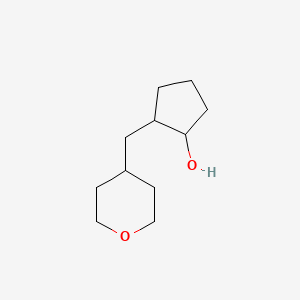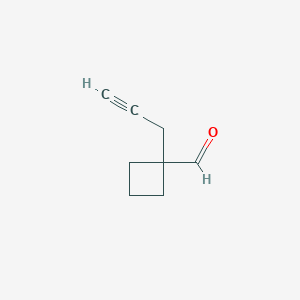amine](/img/structure/B13306916.png)
[1-(3-Bromophenyl)propyl](propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)propylamine: is an organic compound with the molecular formula C12H18BrN It is a derivative of phenylpropylamine, where the phenyl ring is substituted with a bromine atom at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)propylamine typically involves the bromination of phenylpropylamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the third position.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Bromophenyl)propylamine may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-(3-Bromophenyl)propylamine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amines or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The bromine atom in 1-(3-Bromophenyl)propylamine can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(3-Bromophenyl)propylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways.
Medicine: In medicine, 1-(3-Bromophenyl)propylamine is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders, given its structural similarity to known bioactive amines.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)propylamine involves its interaction with molecular targets such as receptors or enzymes. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity. The exact pathways and effects depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)propylamine: Similar structure but with bromine at the fourth position.
1-(3-Chlorophenyl)propylamine: Chlorine substituted instead of bromine.
1-(3-Fluorophenyl)propylamine: Fluorine substituted instead of bromine.
Uniqueness: The uniqueness of 1-(3-Bromophenyl)propylamine lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H18BrN |
|---|---|
Peso molecular |
256.18 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-4-12(14-9(2)3)10-6-5-7-11(13)8-10/h5-9,12,14H,4H2,1-3H3 |
Clave InChI |
UXRSSSHWGNWZPN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=CC=C1)Br)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13306836.png)

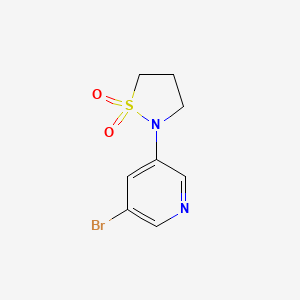


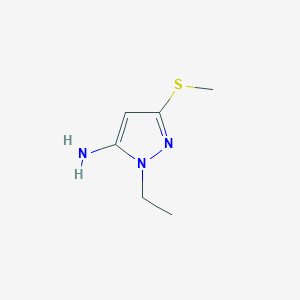
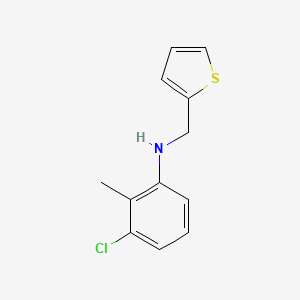
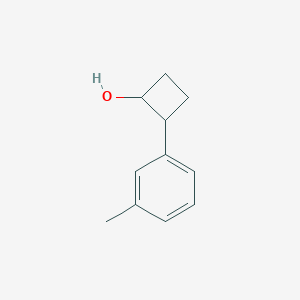

![[2-(Cyclopentylamino)phenyl]methanol](/img/structure/B13306875.png)
